2-(2-(4-Methylphenyl)ethoxy)adenosine
Description
2-(2-(4-Methylphenyl)ethoxy)adenosine (CAS No. 131865-94-6) is a synthetic adenosine derivative characterized by a 4-methylphenethoxy substituent attached to the adenine core. Adenosine derivatives are widely studied for their roles in modulating purinergic receptors (e.g., A₁, A₂ₐ, A₂в, and A₃), which influence physiological processes such as cardiovascular function, neurotransmission, and immune response. The structural modification of adenosine with a lipophilic 4-methylphenethoxy group likely enhances its membrane permeability and receptor-binding selectivity compared to unmodified adenosine .
Key physicochemical properties include:
- Molecular Formula: C₁₉H₂₃N₅O₃ (calculated based on structural analysis).
- LCMS Data: A related adenosine derivative in the patent literature (EP 4 374 877 A2) exhibits an [M+H]+ ion at m/z 921 and an HPLC retention time of 1.01 minutes under analytical condition SQD-FA05 .
Properties
CAS No. |
131865-94-6 |
|---|---|
Molecular Formula |
C19H23N5O5 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-methylphenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-10-2-4-11(5-3-10)6-7-28-19-22-16(20)13-17(23-19)24(9-21-13)18-15(27)14(26)12(8-25)29-18/h2-5,9,12,14-15,18,25-27H,6-8H2,1H3,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
SRWUHMQKNPGXOP-SCFUHWHPSA-N |
SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Isomeric SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Other CAS No. |
131865-94-6 |
Synonyms |
2-(2-(4-methylphenyl)ethoxy)adenosine 2-(2-(p-methylphenyl)ethoxy)adenosine SHA 118 SHA-118 WRC 0090 WRC-0090 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Adenosine Receptor Agonism
MPEA acts primarily as an agonist for adenosine A2 receptors, demonstrating a remarkable selectivity of up to 44,000-fold for coronary A2 receptors compared to other adenosine receptor subtypes . This selectivity positions MPEA as a valuable tool for studying the physiological roles of adenosine receptors in various biological systems.
2. Cardiovascular Research
The compound's potent vasodilatory effects make it a candidate for cardiovascular research. Studies have shown that MPEA can induce significant coronary vasodilation, which is critical for understanding the mechanisms underlying cardiovascular diseases .
3. Neuropharmacology
MPEA's interaction with adenosine receptors extends to neuropharmacological studies. It has been utilized to investigate the role of adenosine in neuroprotection and neuroinflammation, providing insights into potential therapeutic strategies for neurodegenerative diseases .
Biochemical Mechanisms
1. Molecular Interaction Studies
Research has employed molecular modeling techniques to elucidate how MPEA binds to the A2A receptor. These studies highlight the structural requirements for high-affinity binding and agonistic activity, contributing to the design of novel adenosine receptor modulators .
2. Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of MPEA has facilitated the development of other selective adenosine receptor agonists. By modifying structural components of MPEA, researchers have identified compounds with enhanced potency and selectivity, furthering drug discovery efforts in this area .
Therapeutic Potential
1. Inflammation and Pain Management
MPEA's ability to activate A2 receptors suggests potential applications in treating inflammatory conditions and pain management. Its anti-inflammatory properties are being explored in preclinical models, indicating that it may help mitigate conditions such as arthritis and other inflammatory diseases .
2. Cancer Research
Recent studies indicate that adenosine receptor agonists like MPEA could play a role in cancer therapy by modulating immune responses within the tumor microenvironment. This application is particularly relevant in enhancing the efficacy of immunotherapies .
Data Tables
The following table summarizes key pharmacological data associated with 2-(2-(4-Methylphenyl)ethoxy)adenosine:
| Parameter | Value |
|---|---|
| Selectivity (A2/A1) | 44,000-fold |
| EC50 (Coronary A2) | 190 pM |
| Binding Affinity (Ki) | 11 nM |
| Vasodilatory Effect | Significant |
Case Studies
Case Study 1: Cardiovascular Effects
In a study involving isolated rat hearts, MPEA was administered to assess its vasodilatory effects. The results demonstrated a marked increase in coronary blood flow, supporting its potential as a therapeutic agent for ischemic heart disease .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of MPEA revealed that it could reduce neuronal cell death in models of oxidative stress, suggesting its utility in developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Comparison with Similar Compounds
Adenosine Derivatives
2-(2-(4-Methylphenyl)ethoxy)adenosine shares the adenine core with endogenous adenosine but features a 4-methylphenethoxy group replacing the ribose moiety’s hydroxyl.
Quinoline Derivatives
The quinoline-based analogue 8-Fluoro-4-[2-(4-methylphenyl)ethoxy]quinoline (CAS 124534-05-0) demonstrates how core structure divergence impacts function. While the 4-methylphenethoxy group is retained, the quinoline core may shift activity toward kinase inhibition or antimicrobial effects, as seen in other fluoroquinolones .
Benzamide Derivatives
4-Methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide (CAS 1796902-09-4) retains the ethoxy linker but replaces adenosine with dual benzamide groups. This structural change suggests divergent applications, such as enzyme inhibition or protein-protein interaction modulation .
Pharmacological and Industrial Relevance
- Receptor Specificity: Adenosine derivatives like 2-(2-(4-Methylphenyl)ethoxy)adenosine are prioritized in cardiovascular and neuroprotective drug development due to their receptor subtype selectivity. In contrast, quinoline derivatives are more commonly explored in infectious disease research .
- Synthetic Feasibility: Ethoxy-linked intermediates, such as tert-butyl 3-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]propanoate (CAS referenced in EP 4 374 877 A2), are critical for scalable synthesis of adenosine analogues .
Preparation Methods
Nucleophilic Substitution Using 2-Chloroadenosine Derivatives
The primary synthetic route involves nucleophilic aromatic substitution at the 2-position of a protected adenosine intermediate. The general protocol, adapted from AU645784B2, proceeds as follows:
-
Intermediate Preparation :
-
2-Chloro-2',3'-O-ethoxymethylideneadenosine is synthesized to protect the ribose hydroxyl groups, preventing undesired side reactions.
-
-
Alkoxy Group Introduction :
-
2-(4-Methylphenyl)ethanol is deprotonated with n-butyllithium (1.6 M in hexanes) in dry THF at 10°C.
-
The resulting alkoxide reacts with the 2-chloroadenosine intermediate under reflux conditions (72 hours).
-
-
Deprotection and Purification :
-
Hydrolysis with concentrated acetic acid removes the ethoxymethylidene protecting group.
-
Purification via preparative HPLC (C-18 column, 50–68% methanol/water gradient) yields the final product.
-
Critical Reaction Parameters :
-
Base Selection : n-Butyllithium outperforms sodium hydride, with yields dropping below 5% when NaH is used.
-
Solvent : THF ensures optimal solubility of both the adenosine intermediate and alkoxide nucleophile.
-
Temperature : Reflux conditions (≈66°C for THF) are essential for complete substitution.
Analytical Characterization
NMR Spectroscopy
The 1H NMR spectrum of 2-(2-(4-methylphenyl)ethoxy)adenosine (Table 1) reveals key structural features:
Table 1: Characteristic 1H NMR Peaks (60 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 2.33 | Singlet | CH3 (4-methylphenyl) |
| 3.04 | Triplet | CH2 (adjacent to oxygen) |
| 4.45 | Triplet | OCH2 (ethoxy bridge) |
| 5.85 | Doublet | Ribose C1' proton |
| 7.20–7.30 | Multiplet | Aromatic protons (4-methylphenyl) |
| 8.19 | Singlet | H8 (adenine) |
Melting Point and Purity
Methodological Optimization and Challenges
Yield Improvement Strategies
Common Pitfalls
-
Incomplete Deprotonation : Residual moisture in THF quenches the alkoxide, necessitating rigorous drying.
-
Byproduct Formation : Competing N3- or N7-alkylation of adenine may occur without proper protecting groups.
Industrial Scalability Considerations
The method described in AU645784B2 is inherently scalable, with demonstrated gram-scale synthesis. Key factors for industrial adoption include:
-
Cost-Effectiveness : 2-(4-Methylphenyl)ethanol is commercially available at scale.
-
Purification Efficiency : Preparative HPLC, while effective, may be replaced with column chromatography for cost reduction.
Q & A
Q. What are the critical considerations for optimizing the synthesis of 2-(2-(4-Methylphenyl)ethoxy)adenosine?
- Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and protecting group strategies. For example, in analogous adenosine derivatives, NaH in THF is used to deprotonate hydroxyl groups, enabling alkoxy substitution (e.g., tert-butyl prop-2-enoate addition) . Key factors include:
- Reagent Ratios : Stoichiometric excess of NaH (e.g., 0.2 mol for 3.9 mmol substrate) to ensure complete deprotonation.
- Purification : Column chromatography on silica gel with ethyl acetate as eluent yields ~45% pure product .
- Intermediate Stability : Protecting groups (e.g., tert-butyl esters) prevent unwanted side reactions during sulfonation or coupling steps .
Q. How can researchers validate the structural integrity of 2-(2-(4-Methylphenyl)ethoxy)adenosine intermediates?
- Methodological Answer : Use ¹H-NMR and LCMS for structural confirmation. For instance:
- ¹H-NMR : Peaks at δ 3.68–3.55 (m, 10H) confirm ethylene glycol chain protons, while δ 1.44 (s, 9H) corresponds to tert-butyl groups .
- LCMS : A molecular ion peak at m/z 921 [M+H]⁺ and HPLC retention time (1.01 min under SQD-FA05 conditions) ensure purity and identity .
Advanced Research Questions
Q. What strategies address low yields in the final coupling step of adenosine derivatives with aryl ethoxy groups?
- Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Catalytic Systems : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling efficiency in analogous aryl-adenosine syntheses .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates .
- Temperature Control : Reflux conditions (e.g., 6–8 hours in ethanol) stabilize reactive intermediates .
Q. How can researchers assess the adenosine receptor binding affinity of 2-(2-(4-Methylphenyl)ethoxy)adenosine?
- Methodological Answer : Use fluorescence polarization (FP) assays with competitive ligands. For example:
- Probe Design : Fluorescent analogs like Fl-Sal-AMS (a sulfamoyl adenosine derivative) enable real-time binding measurements .
- Assay Conditions : Normalized percent inhibition (NPI) values quantify displacement of the fluorescent probe by the test compound .
- Data Interpretation : IC₅₀ values below 1 μM indicate high affinity for A₁/A₃ adenosine receptors, common in ethoxy-modified adenosine analogs .
Q. What analytical approaches resolve contradictions in biological activity data for adenosine derivatives?
- Methodological Answer : Discrepancies may arise from metabolite interference or assay variability. Mitigation strategies include:
- Metabolite Profiling : HPLC-MS/MS identifies degradation products (e.g., de-ethoxy metabolites) that alter activity .
- Orthogonal Assays : Combine FP assays with cAMP accumulation tests to confirm receptor-mediated effects .
- Statistical Validation : Use ANOVA to compare replicates and exclude outliers in dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
